molecular formula C16H13N5O2 B018819 N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine CAS No. 152460-09-8

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

Cat. No.: B018819
CAS No.: 152460-09-8
M. Wt: 307.31 g/mol
InChI Key: OJITWRFPRCHSMX-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C16H13N5O2 and a molecular weight of 307.3 g/mol This compound is characterized by the presence of a pyrimidine ring substituted with a pyridinyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Substitution with Pyridinyl Group: The pyrimidine ring is then reacted with a pyridinyl halide in the presence of a base such as potassium carbonate to introduce the pyridinyl group.

    Introduction of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The pyridinyl and phenyl groups can undergo electrophilic substitution reactions in the presence of suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine
  • N-(2-methyl-5-nitrophenyl)-4-(pyridin-4-yl)pyrimidin-2-amine
  • N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-4-amine

Uniqueness

N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c1-11-4-5-13(21(22)23)9-15(11)20-16-18-8-6-14(19-16)12-3-2-7-17-10-12/h2-10H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJITWRFPRCHSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443544
Record name N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152460-09-8
Record name N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152460-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidinamine, N-(2-methyl-5-nitrophenyl)-4-(3-pyridinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

248.2 g (0.96 mol) of 2-methyl-5-nitrophenylguanidine nitrate are added to a solution of 170 g (0.96 mol) of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in 2.0 liters of isopropanol. After the addition of 42.5 g of sodium hydroxide, the reddish suspension is boiled at reflux for 12 hours. After cooling to 0°, filtration, washing with 2.0 liters of isopropanol and 3×400 ml of methanol and drying, there is obtained N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine, m.p. 195°-198°, Rf =0.68 (methylene chloride:methanol=9.1).
Quantity
248.2 g
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reactant
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170 g
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2 L
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42.5 g
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Synthesis routes and methods II

Procedure details

3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one (25 g, 0.14 mol), 2-methyl-5-nitrophenyl-guanidine nitrate (36 g, 0.14 mol), and sodium hydroxide (6.5 g, 0.163 mol) were dissolved in isopropanol and reacted under reflux for 18 hours. The reaction solution was cooled to 0° C., filtered, washed with isopropanol and methanol, and dried to give N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine (20 g).
Quantity
25 g
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reactant
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36 g
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reactant
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6.5 g
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

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CCOC(=O)c1cnc(Nc2cc([N+](=O)[O-])ccc2C)nc1-c1cccnc1
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Synthesis routes and methods IV

Procedure details

Thus, Imatinib is obtained by a synthetic route comprising reacting 2-chloro-4-(3-pyridyl)-pyrimidine with 2-amino-4-nitro-toluene to obtain N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine, which is subsequently reduced and reacted with 4-(4-methyl-piperazine-1-ylmethyl)-benzoyl chloride to yield the final product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine in Imatinib synthesis, and how does its synthesis strategy impact the overall yield?

A1: this compound serves as a key intermediate in the synthesis of Imatinib [, ]. A facile total synthesis method utilizes this compound and achieves a final yield of 19.5–46.2% over six steps []. This method emphasizes the importance of this specific intermediate and the efficiency of the chosen synthetic route for Imatinib production.

Q2: What are the advantages of using copper-catalyzed N-arylation in the synthesis of this compound?

A2: A significant advantage of employing copper-catalyzed N-arylation in this synthesis is the replacement of expensive palladium compounds with more cost-effective copper salts for the crucial C-N bond formation []. This substitution contributes to a more economical and accessible approach to producing this vital Imatinib intermediate.

Q3: How is the nitro group in this compound reduced during the synthesis of Imatinib?

A3: The reduction of the nitro group in this compound is achieved using a system comprising N2H4·H2O/FeCl3/C with water as the solvent []. This environmentally friendly approach facilitates the transformation to the final Imatinib structure while minimizing the use of harsh organic solvents.

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